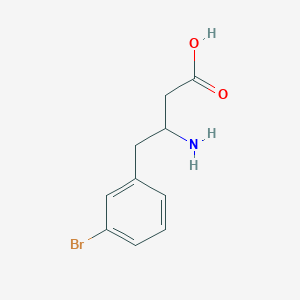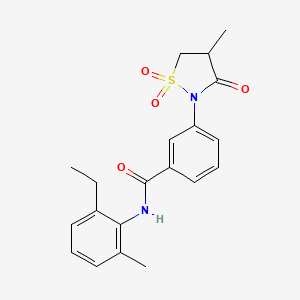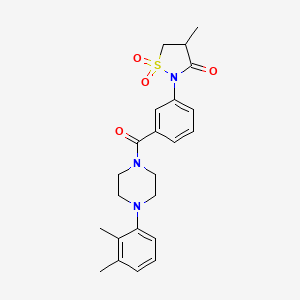
3-Amino-4-(3-bromophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-4-(3-bromophenyl)butanoic acid” is a compound with a molecular weight of 358.23 . It is also known as “4-(3-Bromophenyl)-3-(Boc-amino)butanoic acid” and has the IUPAC name "4-(3-bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid" . It is a white solid that is stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, the synthesis of “(S)-3-(4-Bromophenyl)butanoic Acid” involves the reaction of a carboxylic acid with bromine and phosphorus tribromide . The reaction of 3-Aminobutanoic acid with aryl halides in an Ullmann type aryl amination reaction can also be used to synthesize N-aryl amino butanoic acids .Molecular Structure Analysis
The InChI code for “this compound” is "1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)" . This indicates the molecular structure of the compound.Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
CAS-Nummer |
919988-42-4 |
|---|---|
Molekularformel |
C10H13BrClNO2 |
Molekulargewicht |
294.57 g/mol |
IUPAC-Name |
3-amino-4-(3-bromophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H |
InChI-Schlüssel |
OWNVEWYNSXDFOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CC(CC(=O)O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)CC(CC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B3303031.png)







![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B3303075.png)

![Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane](/img/structure/B3303084.png)
![4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3303089.png)
![2-bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B3303091.png)
